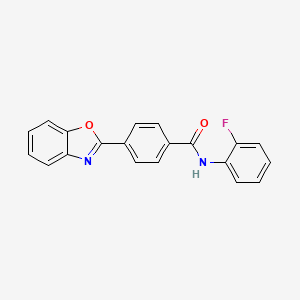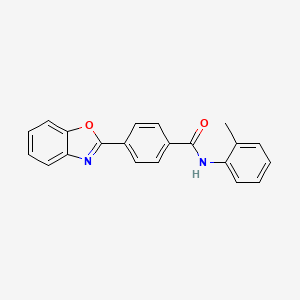
POLYETHYLENEGLYCOL OCTYL (3-SULFOPROPYL) DIETHER, POTASSIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Polyethyleneglycol Octyl (3-Sulfopropyl) Diether, Potassium Salt, also known as RALUFON ® EA 15-90 or Sulfopropylated alkylalkoxylate , is an anionic surfactant without a cloud point . It is a pale yellow to yellow-brown colorless viscous liquid .
Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, and molecular weight are not provided in the search results .Safety and Hazards
properties
CAS RN |
154906-10-2 |
|---|---|
Product Name |
POLYETHYLENEGLYCOL OCTYL (3-SULFOPROPYL) DIETHER, POTASSIUM SALT |
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




